3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide
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Overview
Description
3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide is an organic compound that contains both chlorine and iodine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide typically involves the reaction of 3-iodoprop-2-yn-1-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium and copper are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex organic molecules.
Scientific Research Applications
3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-2-propynyl N-butylcarbamate: Another compound with an iodine atom and an alkyne group, used as an antifungal agent.
1-Chloro-3-iodopropane: Contains both chlorine and iodine atoms, used in organic synthesis.
Uniqueness
3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62899-18-7 |
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Molecular Formula |
C10H7ClINO |
Molecular Weight |
319.52 g/mol |
IUPAC Name |
3-chloro-N-(3-iodoprop-2-ynyl)benzamide |
InChI |
InChI=1S/C10H7ClINO/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,6H2,(H,13,14) |
InChI Key |
GVBMFXLBXRKEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC#CI |
Origin of Product |
United States |
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